molecular formula C14H14O5 B1605879 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid CAS No. 690681-33-5

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid

Cat. No.: B1605879
CAS No.: 690681-33-5
M. Wt: 262.26 g/mol
InChI Key: LSDRJPDAOALNRF-UHFFFAOYSA-N
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Description

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is a synthetic organic compound belonging to the class of coumarins. Coumarins are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This compound, in particular, has garnered interest due to its potential antimicrobial and photoactive properties.

Biochemical Analysis

Biochemical Properties

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways. The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and proteins it binds to .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of key signaling molecules, leading to changes in cellular responses such as proliferation, apoptosis, and differentiation. Additionally, it can affect the expression of genes involved in metabolic processes, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it may inhibit enzymes involved in inflammatory responses, thereby reducing inflammation. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects such as anti-inflammatory and antioxidant activities. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and energy metabolism. These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The compound’s distribution can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone . The resulting ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetate is then hydrolyzed to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid undergoes various chemical reactions, including:

    Esterification: Reacts with alcohols to form esters.

    Hydrolysis: Hydrolyzed to form the corresponding acid and alcohol.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Esterification: Typically involves the use of alcohols and acid catalysts.

    Hydrolysis: Requires aqueous acidic or basic conditions.

    Substitution: Often involves nucleophiles such as amines or thiols.

Major Products Formed

    Esterification: Forms esters of this compound.

    Hydrolysis: Produces the corresponding acid and alcohol.

    Substitution: Yields substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant Properties :
Research has indicated that compounds related to 2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid exhibit antioxidant properties. These properties can be beneficial in developing therapeutic agents aimed at reducing oxidative stress-related diseases. For instance, studies have shown that derivatives of chromenone compounds demonstrate significant free radical scavenging activity, which could be harnessed in formulating new antioxidant drugs .

Anti-inflammatory Effects :
The compound's structure suggests potential anti-inflammatory activities. Chromenone derivatives are known to inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases. A study highlighted the efficacy of similar compounds in reducing inflammation in animal models, indicating a promising avenue for further exploration with this specific compound .

Anticancer Activity :
Preliminary studies have suggested that chromenone derivatives may possess anticancer properties. Research involving related compounds has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth in vivo. These findings warrant further investigation into this compound as a potential anticancer agent .

Agricultural Applications

Pesticide Development :
The unique chemical structure of this compound makes it a candidate for developing novel pesticides. Research into related compounds has demonstrated efficacy against various pests while being environmentally friendly. The potential for low toxicity to non-target organisms enhances its appeal as a sustainable agricultural solution .

Materials Science Applications

Polymer Additives :
In materials science, the compound can be utilized as an additive in polymer formulations to enhance mechanical properties and thermal stability. Its incorporation into polymers has been shown to improve resistance to degradation under UV light exposure, making it suitable for applications in outdoor products .

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntioxidantChromenone DerivativesFree radical scavenging
Anti-inflammatorySimilar CompoundsInhibition of cytokines
AnticancerRelated CompoundsInduction of apoptosis
PesticidalChromenone AnaloguesEfficacy against pests

Table 2: Potential Industrial Applications

Application AreaPotential Uses
Medicinal ChemistryAntioxidants, anti-inflammatory agents, anticancer drugs
AgricultureEco-friendly pesticides
Materials SciencePolymer additives for enhanced durability

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups at specific positions on the coumarin ring enhances its lipophilicity and potentially its biological activity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

2-((4-Ethyl-7-methyl-2-oxo-2H-chromen-5-yl)oxy)acetic acid, also known as a coumarin derivative, has garnered attention in recent years for its diverse biological activities, including antioxidant, anti-inflammatory, and potential anticancer properties. This article explores the compound's biological activity through various studies and findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₅H₁₆O₅
  • CAS Number : 843621-27-2
  • Molecular Weight : 276.29 g/mol
  • Structure : The structure features a coumarin moiety, which is known for its pharmacological properties.

Antioxidant Activity

Research has demonstrated that coumarin derivatives exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH assay, revealing an IC50 value indicative of its capacity to scavenge free radicals. The study reported IC50 values ranging from 31.52 to 198.41 µM for related flavonoids, suggesting that the compound may possess comparable antioxidant capabilities .

Anti-inflammatory Effects

Coumarins are known to exhibit anti-inflammatory properties. Studies have indicated that derivatives like this compound can inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation markers in vitro. This activity is crucial for developing therapeutic agents targeting inflammatory diseases.

Anticancer Potential

Recent studies have highlighted the anticancer potential of coumarin derivatives. The compound has been investigated for its ability to induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and modulation of apoptotic pathways. Research has shown that certain coumarin derivatives can inhibit cancer cell proliferation and migration, making them promising candidates for cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of coumarin derivatives is influenced by their structural features. Key factors affecting their efficacy include:

  • Hydroxyl Groups : The presence of hydroxyl groups enhances antioxidant activity.
  • Substituents on the Coumarin Ring : Modifications at specific positions on the coumarin structure can significantly alter bioactivity.
  • Lipophilicity : The balance between hydrophilicity and lipophilicity affects drug absorption and distribution in biological systems.

Study 1: Antioxidant Evaluation

A study conducted on various flavonoid acetamide derivatives, including those related to this compound, assessed their antioxidant capacity using different assays (DPPH, ABTS). The results indicated that modifications in the structure directly influenced their antioxidant potency and bioavailability .

Study 2: Anticancer Research

In vitro studies on human cancer cell lines demonstrated that this compound could inhibit cell growth and induce apoptosis at specific concentrations. The mechanism involved modulation of signaling pathways associated with cell survival and apoptosis .

Properties

IUPAC Name

2-(4-ethyl-7-methyl-2-oxochromen-5-yl)oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O5/c1-3-9-6-13(17)19-11-5-8(2)4-10(14(9)11)18-7-12(15)16/h4-6H,3,7H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSDRJPDAOALNRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80359048
Record name [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

690681-33-5
Record name [(4-Ethyl-7-methyl-2-oxo-2H-1-benzopyran-5-yl)oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80359048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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